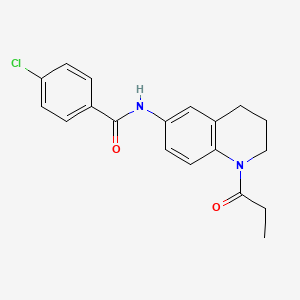

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 4-chloro-substituted benzoyl group linked to a 1-propanoyl-modified tetrahydroquinoline scaffold.

Properties

IUPAC Name |

4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPPLAPUDOOVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

Formation of 1,2,3,4-tetrahydroquinoline: : This can be achieved through the reduction of quinoline using hydrogenation techniques.

Propanoylation: : The tetrahydroquinoline is then reacted with propanoyl chloride to introduce the propanoyl group.

Benzamide Formation: : Finally, the compound is reacted with 4-chlorobenzoyl chloride to form the benzamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form quinone derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: : Substitution reactions can occur at various positions on the quinoline ring, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Quinone Derivatives: : Resulting from oxidation reactions.

Reduced Quinoline Derivatives: : Resulting from reduction reactions.

Substituted Quinoline Derivatives: : Resulting from substitution reactions.

Scientific Research Applications

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: has several applications in scientific research:

Chemistry: : Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Structural Features

- Benzamide Core : The 4-chloro substituent on the benzene ring enhances electron-withdrawing properties, influencing reactivity and binding interactions.

- Tetrahydroquinoline Moiety: The 1-propanoyl group at position 1 of the tetrahydroquinoline ring introduces steric and electronic modifications, affecting conformational flexibility and solubility.

Comparison with Structural Analogs

Key Structural Variations

The following table summarizes critical differences between 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its analogs:

Comparative Analysis

Electronic and Steric Effects 4-Chloro vs. 4-Chloro vs. 4-Bromo: Bromine’s larger atomic radius increases molecular weight and polarizability, which may improve X-ray diffraction quality but reduce solubility .

Biological Activity Antimicrobial Efficacy: Palladium(II) and platinum(II) complexes of 4-chloro-benzamide derivatives show superior activity against Staphylococcus aureus compared to non-halogenated analogs, likely due to increased lipophilicity from the chloro group . Sulfonamide vs.

Catalytic Performance

- In Suzuki coupling reactions, 4-chloro-substituted benzamides achieve higher conversion rates (~85%) of aryl halides to biphenyl derivatives compared to 2-chloro analogs (~60%), highlighting the importance of substituent position .

Research Findings and Implications

- SAR Insights : Chlorine at the para position on the benzamide ring consistently outperforms ortho or meta positions in both catalytic and biological contexts due to optimal steric and electronic profiles .

- Synthetic Flexibility: Modifications at the tetrahydroquinoline’s 1-position (e.g., propanoyl vs. sulfonyl) allow fine-tuning of solubility and metal-binding capacity, enabling tailored applications in drug design or materials science .

Biological Activity

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for various pharmacological properties, including antibacterial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is with a molecular weight of approximately 378.9 g/mol. The structure includes a chloro substituent on the benzamide ring and a propanoyl group attached to the tetrahydroquinoline moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉ClN₂O₃ |

| Molecular Weight | 378.9 g/mol |

| CAS Number | 946211-13-8 |

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme involved in folic acid synthesis in bacteria. By inhibiting DHPS, the compound can disrupt bacterial metabolism and proliferation, making it a potential candidate for antibacterial applications .

Antibacterial Activity

Research indicates that compounds similar to 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant antibacterial properties. The sulfonamide group present in related compounds has been shown to effectively inhibit bacterial growth through the same mechanism of action. For instance, derivatives have demonstrated activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus.

Anti-inflammatory and Analgesic Effects

In addition to antibacterial properties, studies have suggested that this compound may possess anti-inflammatory and analgesic effects. These effects are likely mediated through inhibition of inflammatory pathways and modulation of pain receptors. Some derivatives have been tested in animal models for their efficacy in reducing inflammation and pain response.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various tetrahydroquinoline derivatives against clinical isolates of E. coli. The results indicated that certain derivatives showed MIC values comparable to standard antibiotics .

- In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, a derivative of tetrahydroquinoline was administered. The results showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

- Cellular Assays : In vitro assays using human cell lines demonstrated that the compound could induce apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.